molecular formula C6H7N3O3 B6155917 5-hydrazinyl-2-nitrophenol CAS No. 1805806-31-8

5-hydrazinyl-2-nitrophenol

Cat. No.: B6155917
CAS No.: 1805806-31-8
M. Wt: 169.1
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Description

5-Hydrazinyl-2-nitrophenol (CAS 1805806-31-8) is a chemical compound of significant interest in organic and medicinal chemistry research, serving as a versatile precursor for the synthesis of more complex molecules. It features both a hydrazinyl (-NHNH₂) group and a phenolic nitro (-OH and -NO₂) group on a benzene ring, making it a valuable bifunctional building block. The primary research application of this compound is in the synthesis of hydrazone-based derivatives. The hydrazinyl group readily undergoes condensation reactions with carbonyl groups (aldehydes and ketones) to form hydrazones . This class of compounds is extensively investigated for its diverse biological activities. Researchers have explored hydrazones derived from similar structures for their potential antimicrobial properties, including activity against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The structural motif of a nitrophenol is also a subject of study in environmental chemistry, as some ortho-substituted nitrophenols are known to undergo excited-state intramolecular proton transfer (ESIPT) upon photoexcitation, which is relevant to understanding their environmental fate and photodegradation . The mechanism of action for compounds derived from 5-hydrazinyl-2-nitrophenol is often multi-faceted. The potential antimicrobial effects of acylhydrazones, a related class, are thought to be influenced by factors such as lipophilicity and the specific substituents on the molecule . Furthermore, some phenolic hydrazone derivatives have been studied for their ability to act as antioxidants by scavenging free radicals and for their potential to inhibit the activation of pro-inflammatory signaling pathways . Please note that this product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

1805806-31-8

Molecular Formula

C6H7N3O3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Hydrazinyl 2 Nitrophenol and Its Analogs

Strategic Approaches to Hydrazine (B178648) Introduction in Nitrophenol Systems

The introduction of a hydrazine group onto a nitrophenol ring can be accomplished through several strategic synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern. The primary approaches involve the transformation of an existing functional group or direct substitution on the aromatic ring.

A classic and reliable method for synthesizing arylhydrazines involves the diazotization of an aromatic amine followed by a controlled reduction. orgsyn.orggoogle.com This pathway is particularly suitable for the synthesis of 5-hydrazinyl-2-nitrophenol, starting from its corresponding amino precursor, 5-amino-2-nitrophenol.

The process begins with the conversion of the primary aromatic amine into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. google.comgoogle.com

Once the diazonium salt is formed, it is subsequently reduced to the target hydrazine. A common and effective reducing agent for this transformation is sodium sulfite (B76179). orgsyn.orggoogle.com The reaction proceeds through the formation of a diazosulfonate intermediate, which is then carefully acidified and heated to yield the corresponding hydrazine salt. orgsyn.org The free hydrazine base can be liberated by treatment with a base. orgsyn.org While traditional methods often employed tin(II) chloride, sodium sulfite is a more cost-effective and environmentally benign alternative, avoiding heavy metal waste. google.comgoogle.com Modern advancements in this area include the development of continuous flow procedures for the synthesis of hydrazine derivatives from diazonium salts, offering improved safety and control over these highly reactive intermediates. researchgate.net

Nucleophilic aromatic substitution (SNAr) provides a direct route to introduce a hydrazine group by displacing a suitable leaving group on the nitrophenol ring. nih.gov The presence of a strong electron-withdrawing group, such as the nitro group at the 2-position, activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. For the synthesis of 5-hydrazinyl-2-nitrophenol, this would involve a precursor like 5-X-2-nitrophenol, where X is a good leaving group (e.g., F, Cl).

The reaction typically involves treating the halogenated nitrophenol with hydrazine hydrate (B1144303), often in a polar solvent like an alcohol or diethyl ether. thieme-connect.de The efficiency of the substitution is highly dependent on the nature of the leaving group, with fluoride (B91410) being significantly more reactive than chloride or bromide.

A more advanced and powerful variant is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. organic-chemistry.org This methodology allows for the formal replacement of a hydrogen atom on an electron-deficient aromatic ring. organic-chemistry.orgstudfile.net In this approach, a nucleophile containing a leaving group at the nucleophilic center attacks the aromatic ring. For amination, a reagent such as 1,1,1-trimethylhydrazinium (B8733633) iodide can be used to introduce the amino group via a VNS pathway. organic-chemistry.org While direct hydrazination via VNS is less common, the principle demonstrates a potential route for introducing the N-N bond onto a nitrophenol precursor that lacks a traditional leaving group. The reaction is typically carried out in the presence of a strong base. studfile.net

Precursor Chemistry and Reaction Optimization

The success of any synthetic strategy hinges on the selection of appropriate precursors and the fine-tuning of reaction conditions to maximize yield and purity.

The choice of precursor is dictated by the synthetic route employed.

For Diazotization and Reduction: The essential starting material is 5-amino-2-nitrophenol . This precursor can be synthesized from o-aminophenol through a two-step process involving an initial cyclocondensation with urea (B33335) to form a benzoxazolone intermediate, followed by nitration and subsequent hydrolysis to yield the desired product. researchgate.net Alternative routes to aminonitrophenols have also been developed from benzoxazole (B165842) derivatives. google.com

For Nucleophilic Aromatic Substitution: The required precursor is a 2-nitrophenol (B165410) derivative with a suitable leaving group at the 5-position, such as 5-chloro-2-nitrophenol or 5-fluoro-2-nitrophenol . The synthesis of such precursors generally involves the nitration of the corresponding halogenated phenol (B47542). The regioselectivity of phenol nitration can be controlled by adjusting factors like the concentration of nitric acid and the reaction temperature. paspk.org

Optimizing reaction parameters is crucial for achieving high yield and selectivity in the synthesis of 5-hydrazinyl-2-nitrophenol. The key variables include solvent, temperature, and the stoichiometry of reactants.

The following table summarizes the general influence of these conditions on the primary synthetic pathways:

ParameterDiazotization/Reduction PathwayNucleophilic Aromatic Substitution (SNAr)
Solvent Aqueous mineral acids (e.g., HCl, H₂SO₄) for diazotization; water for reduction.Polar aprotic solvents (e.g., DMF, DMSO) or alcohols are commonly used to facilitate the reaction between the nucleophile and the aromatic substrate. thieme-connect.deresearchgate.net
Temperature Diazotization is performed at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt. google.com The subsequent reduction step may require heating. orgsyn.orgReactions are often heated to reflux to overcome the activation energy barrier for substitution. researchgate.net However, the optimal temperature depends on the reactivity of the substrate and nucleophile.
Reactant Ratio/Catalysis Stoichiometric amounts of sodium nitrite and acid are used. An excess of the reducing agent (e.g., sodium sulfite) is typically employed to ensure complete conversion.An excess of the nucleophile (hydrazine hydrate) can be used to drive the reaction to completion. researchgate.net For VNS reactions, a stoichiometric amount of a strong base (e.g., t-BuOK) is required. studfile.net

For example, studies on related syntheses involving hydrazine hydrate have shown that increasing the molar equivalents of hydrazine can lead to a significant increase in product yield. researchgate.net Similarly, the choice of solvent can dramatically affect reaction rates and outcomes in SNAr reactions. studfile.net

Derivatization and Functionalization Strategies

The synthetic utility of 5-hydrazinyl-2-nitrophenol lies in its potential for further modification, primarily through reactions involving the highly reactive hydrazine group. The most common derivatization strategy is the condensation reaction with aldehydes and ketones to form stable hydrazones. nih.gov

This reaction is straightforward and typically proceeds with high yield, providing a modular approach to a wide array of functionalized molecules. The resulting hydrazone derivatives of 5-hydrazinyl-2-nitrophenol are of interest as they can serve as chemical probes or possess biological activity. nih.govresearchgate.net For instance, 2-hydrazinyl-5-nitrophenol has been used as a building block to synthesize fluorescent probes for detecting carbonylation in living cells, where the hydrazine moiety reacts with carbonyl groups on biomolecules. researchgate.net

The table below illustrates the general derivatization reaction and potential functional outcomes:

ReactantProduct StructureProduct ClassPotential Application
Aldehyde (R-CHO)HydrazoneFluorescent probes, bioactive compounds nih.govresearchgate.net
Ketone (R-CO-R')HydrazoneChelating agents, analytical reagents
Acyl Chloride (R-COCl)AcylhydrazidePharmaceutical intermediates

These derivatization strategies significantly expand the chemical space accessible from 5-hydrazinyl-2-nitrophenol, allowing for the creation of complex molecules with tailored properties.

Formation of Hydrazone Linkages

The hydrazinyl group of 5-hydrazinyl-2-nitrophenol is a versatile functional handle that readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone linkages. This reaction is a cornerstone for creating a diverse library of analogs. The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone.

The reaction conditions for hydrazone formation can be tailored to the specific substrates. Traditional methods often involve refluxing the reactants in a protic solvent like ethanol (B145695) or methanol. scielo.br However, significant advancements have been made in developing more efficient and environmentally friendly protocols.

Table 1: Examples of Hydrazone Synthesis from Hydrazines and Carbonyl Compounds

Hydrazine ReactantCarbonyl ReactantProductReaction ConditionsYield (%)Reference
Phenylhydrazine4-Fluoro-benzaldehyde(4-Fluoro-benzaldehyde) phenylhydrazoneMgO nanoparticles, solvent-free, ultrasonic93 researchgate.net
Phenylhydrazine2,4-dihydroxy-benzaldehyde(2,4-dihydroxy-benzaldehyde) phenylhydrazoneMgO nanoparticles, solvent-free, ultrasonic83 researchgate.net
Hydrazide of phenylacetic acidSubstituted aromatic aldehydesAcylhydrazones of phenylacetic acidMicrowave irradiation (300 W), 7 min, 155 °C37-85 mdpi.com
3-hydrazinoquinoxalin-2(1H)-oneCyclopentanone3-(2-(cyclopentylidene)hydrazinyl)quinoxalin-2(1H)-oneMicrowave irradiation, 3 minHigh researchgate.net

Further Functionalization at Phenolic and Hydrazinyl Sites

Beyond the formation of hydrazones, both the phenolic hydroxyl group and the hydrazinyl moiety of 5-hydrazinyl-2-nitrophenol offer opportunities for further functionalization, enabling the synthesis of a wide array of analogs with tailored properties.

Functionalization of the Phenolic Site:

The hydroxyl group of the nitrophenol ring can undergo various reactions to introduce different functional groups. These modifications can alter the electronic properties, solubility, and biological activity of the resulting compounds.

Acylation: The phenolic hydroxyl group can be acylated using acylating agents such as acyl chlorides or acid anhydrides to form esters. For instance, 4-nitrophenol (B140041) can be acylated with 4-substituted benzoyl chlorides in methylene (B1212753) chloride to yield 4-nitrophenyl benzoate (B1203000) esters in high yields (75-96%). researchgate.net Similarly, phenols can be acetylated with acetic anhydride (B1165640) under solvent-free conditions at 60 °C. mdpi.com

Etherification (Alkylation): The formation of ethers from phenols is another common functionalization strategy. This can be achieved through reactions with alkyl halides or other alkylating agents. organic-chemistry.orggoogle.com The Williamson ether synthesis is a classical method for this transformation. The alkylation of phenols can also be performed in the vapor phase using an alkyl alcohol in the presence of a metal oxide catalyst at high temperatures (around 420°C or higher). google.com

Functionalization of the Hydrazinyl Site:

The hydrazinyl group is highly reactive and serves as a key site for modification.

Formation of N-Acylhydrazones: The hydrazinyl group can react with acylating agents to form N-acylhydrazones, which are an important class of compounds with diverse biological activities.

Reactions with Electrophiles: The nitrogen atoms of the hydrazinyl group are nucleophilic and can react with various electrophiles, allowing for the introduction of a wide range of substituents.

The reactivity of the benzene (B151609) ring itself towards electrophilic substitution is influenced by the existing hydroxyl and nitro groups. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. quora.com This directing effect is crucial when considering further substitutions on the aromatic ring.

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 5-hydrazinyl-2-nitrophenol and its analogs to minimize environmental impact and enhance sustainability. Key areas of focus include the selection of sustainable reagents and solvents and the development of energy-efficient synthetic routes.

Sustainable Reagent and Solvent Selection

A major thrust in green synthesis is the replacement of hazardous reagents and solvents with more environmentally benign alternatives.

Solvent-Free Synthesis: A highly effective green approach is to conduct reactions in the absence of a solvent. This eliminates solvent-related waste, reduces costs, and can sometimes lead to faster reaction times and higher yields. The synthesis of N-tosylhydrazones has been successfully achieved under solvent-free conditions using a grinding method at room temperature. nih.gov Similarly, various hydrazone derivatives have been synthesized with high yields using magnesium oxide nanoparticles as a catalyst under solvent-free and ultrasonic conditions. researchgate.net Twin-screw extrusion has also been employed for the solvent-free, continuous synthesis of hydrazone-based active pharmaceutical ingredients. digitellinc.com

Table 2: Examples of Solvent-Free Hydrazone Synthesis

Reactant 1Reactant 2Catalyst/MethodYield (%)Reference
Aldehydes/KetonesTosylhydrazideGrindingGood to Excellent nih.gov
Aromatic hydrazinesAldehydes/KetonesMgO nanoparticles, ultrasonicHigh researchgate.net
Hippuric hydrazideHeteroaromatic aldehydesMicrowave irradiation92-94 minarjournal.com

Use of Greener Solvents: When a solvent is necessary, the focus is on using those with a lower environmental impact, such as water or ethanol.

Sophisticated Spectroscopic and Crystallographic Elucidation of Molecular Architecture

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a critical tool for determining the precise molecular mass and elucidating the structure of compounds through fragmentation analysis.

While detailed experimental HRMS data for 5-hydrazinyl-2-nitrophenol is not extensively published, the theoretical exact mass can be calculated to provide a precise benchmark for its identification. High-resolution mass spectrometry would be essential to confirm the elemental composition by distinguishing the compound's mass from other molecules with the same nominal mass. The molecular formula for 5-hydrazinyl-2-nitrophenol is C₆H₇N₃O₃.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 5-hydrazinyl-2-nitrophenol

Molecular FormulaIonCalculated Mass (m/z)
C₆H₇N₃O₃[M+H]⁺170.0560
C₆H₇N₃O₃[M-H]⁻168.0415

Note: Data is calculated based on monoisotopic masses of the most common isotopes.

In the absence of a published experimental mass spectrum, fragmentation pathways can be predicted based on the compound's structure, which features a nitro-substituted aromatic ring, a hydroxyl group, and a hydrazinyl substituent. Upon ionization in a mass spectrometer, the molecular ion would likely undergo characteristic fragmentation:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).

Cleavage of the Hydrazinyl Group: The C-N bond connecting the hydrazinyl group to the phenyl ring could cleave, leading to the loss of the N₂H₃ radical (31 Da). Alternatively, cleavage of the N-N bond could result in the loss of NH₂ (16 Da).

Water Elimination: The presence of the ortho-hydroxyl group could facilitate the loss of a water molecule (18 Da), particularly in conjunction with the adjacent hydrazinyl group.

These predicted pathways provide a theoretical framework for interpreting mass spectrometry data and confirming the structural identity of 5-hydrazinyl-2-nitrophenol.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy reveals information about the electronic transitions within the molecule and its behavior upon absorption of light.

The electronic absorption properties of 5-hydrazinyl-2-nitrophenol have been characterized to understand its interaction with ultraviolet and visible light. In a study by Dilek et al., the absorption spectrum was recorded in methanol. nih.gov The compound, referred to as 2Hzin5NP in the study, exhibits a distinct absorption profile, which is foundational to its application as a fluorescent probe. nih.gov The spectrum is characterized by a significant absorption maximum (λmax) attributed to electronic transitions within the nitrophenol scaffold. nih.gov This absorption spectrum changes upon the reaction of the hydrazinyl group with carbonyl compounds, forming hydrazone products, which demonstrates a clear spectroscopic shift. nih.gov

Table 2: UV-Vis Absorption Data for 5-hydrazinyl-2-nitrophenol

SolventAbsorption Maximum (λmax)
Methanol354 nm

Source: Dilek et al., Scientific Reports, 2020. nih.gov

The photophysical characteristics of 5-hydrazinyl-2-nitrophenol are central to its function in bioimaging. Research has shown that the compound is fluorescent, with defined excitation and emission wavelengths. nih.gov In methanol, it displays a noticeable emission peak when excited with UV light. nih.gov This intrinsic fluorescence is a key feature, establishing it as a fluorophore. nih.gov

Its primary application is as a "turn-on" fluorescent probe for detecting carbonyl species in biological systems. nih.govresearchgate.netbio-protocol.org While intrinsically fluorescent, its reaction with aldehydes or ketones to form hydrazone derivatives results in a significant red-shift in both absorption and emission spectra, along with an increase in fluorescence intensity. nih.gov This change in photophysical properties allows for the detection and imaging of biomolecule carbonylation, an indicator of oxidative stress in cells. nih.govresearchgate.net

Table 3: Photophysical Properties of 5-hydrazinyl-2-nitrophenol

SolventExcitation Maximum (λex)Emission Maximum (λem)
Methanol354 nm469 nm

Source: Dilek et al., Scientific Reports, 2020. nih.gov

X-ray Diffraction for Solid-State Structure

As of the current scientific literature, a single-crystal X-ray diffraction analysis for 5-hydrazinyl-2-nitrophenol has not been reported. Consequently, definitive experimental data regarding its solid-state molecular structure, including crystal system, space group, unit cell dimensions, and intramolecular bond angles and lengths, is not available. Such a study would be required to precisely elucidate the three-dimensional arrangement of the molecule in the crystalline state.

Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Packing

A thorough search of scientific databases for SCXRD data of 5-hydrazinyl-2-nitrophenol did not yield a specific crystallographic information file (CIF) or a detailed structural report. Such data would typically provide the following parameters:

Crystallographic Parameter Description
Crystal SystemThe symmetry system to which the crystal belongs (e.g., monoclinic, orthorhombic).
Space GroupThe specific symmetry group of the crystal.
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.
Unit Cell Angles (α, β, γ)The angles between the unit cell axes.
Volume (V)The volume of the unit cell.
ZThe number of molecules per unit cell.
Calculated DensityThe density of the material as calculated from the crystallographic data.
R-factorA measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Without experimental data, a detailed discussion of the molecular geometry and packing of 5-hydrazinyl-2-nitrophenol cannot be provided.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a technique used to identify crystalline phases and to obtain information about the unit cell dimensions of a crystalline solid. A PXRD pattern is a fingerprint of a crystalline material, with diffraction peaks at specific angles (2θ) that are characteristic of the crystal structure.

2θ (degrees) d-spacing (Å) Relative Intensity (%)
ValueValueValue
ValueValueValue
ValueValueValue

This information is crucial for confirming the phase purity of a synthesized batch of the compound and for identifying it in a mixture.

Thermal Analysis Techniques for Material Stability (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information about decomposition temperatures and the presence of volatile components. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, which allows for the determination of melting points, crystallization events, and other phase transitions.

Specific TGA and DSC data for 5-hydrazinyl-2-nitrophenol are not available in the reviewed sources. A typical presentation of such data would include:

Thermogravimetric Analysis (TGA) Data:

Temperature Range (°C) Weight Loss (%) Associated Event
e.g., 30-150e.g., 2%Loss of adsorbed solvent or water
e.g., 200-300e.g., 45%Decomposition of the hydrazine (B178648) or nitro group
e.g., >300e.g., 30%Further decomposition of the organic backbone

Differential Scanning Calorimetry (DSC) Data:

Temperature (°C) Heat Flow Event
e.g., 150EndothermicMelting point
e.g., 250ExothermicDecomposition onset

This data is vital for determining the temperature range in which the compound is stable and for understanding its decomposition pathway.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 5-hydrazinyl-2-nitrophenol at an atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electrons and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. medium.commedium.com It focuses on the electron density, a more manageable property than the complex wavefunction of a many-electron system. medium.com For 5-hydrazinyl-2-nitrophenol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G*), are used to determine the molecule's most stable three-dimensional arrangement of atoms—its optimized geometry. sciencepub.netresearchgate.net This process involves systematically adjusting atomic positions to find the lowest energy conformation on the potential energy surface. medium.comstackexchange.com

The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles. By calculating the energy at various points, a potential energy surface can be mapped, which is crucial for understanding reaction pathways and transition states. While specific DFT geometry optimization data for 5-hydrazinyl-2-nitrophenol is not extensively published, studies on similar hydrazone and nitrophenol derivatives demonstrate the utility of this approach. sciencepub.netmdpi.comtandfonline.com

Table 1: Representative Predicted Geometrical Parameters from DFT Calculations. This table illustrates the type of data obtained from DFT geometry optimization. Note: These are example values for illustrative purposes, as specific published data for 5-hydrazinyl-2-nitrophenol is not available.

ParameterValue
Bond Length (C-N)~1.38 Å
Bond Length (N-N)~1.39 Å
Bond Angle (C-N-N)~118°
Dihedral Angle (HO-C-C-NO2)~0° (planar)
Total Ground State Energy(Calculated in Hartrees)

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles, using fundamental physical constants without empirical data. wikipedia.orgchemeurope.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MPn), and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT, often leading to higher accuracy, albeit at a significantly greater computational cost. chemeurope.comdtic.mil

Ab initio calculations provide a benchmark for electronic structure, offering a more precise description of electron correlation—the interaction between electrons. wikipedia.org They are particularly valuable for systems where DFT might be inadequate, such as in bond-breaking processes or for calculating highly accurate reaction energies. chemeurope.com There are no specific ab initio studies focused solely on 5-hydrazinyl-2-nitrophenol in the available literature. However, their application to related molecules like phenol (B47542) derivatives has been used to compute properties such as bond dissociation energies with high accuracy. acs.org

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. uni-muenchen.delibretexts.orgyoutube.com It illustrates the electrostatic potential on the surface of a molecule, showing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deresearchgate.net

MEP maps are color-coded:

Red: Indicates regions of high electron density and negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These are the most likely sites for electrophilic attack. researchgate.net

Blue: Represents regions of low electron density and positive electrostatic potential, usually around hydrogen atoms, especially those attached to electronegative atoms. These are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Denotes areas with neutral or intermediate potential. researchgate.net

For 5-hydrazinyl-2-nitrophenol, an MEP analysis would likely show negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atoms of the hydrazinyl group, identifying them as key sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydroxyl and amine hydrogens. Such analysis is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO: This is the outermost orbital containing electrons. Its energy level (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity). A higher EHOMO value suggests a better electron donor. youtube.compku.edu.cn

LUMO: This is the innermost orbital without electrons. Its energy level (ELUMO) indicates the molecule's ability to accept electrons (electrophilicity). A lower ELUMO value suggests a better electron acceptor. pku.edu.cnwuxiapptec.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's reactivity and stability. joaquinbarroso.com

A small HOMO-LUMO gap implies that the molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability.

A large HOMO-LUMO gap suggests high stability and lower reactivity.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. Studies on related nitrophenols and hydrazones demonstrate how these parameters are derived. sciencepub.netnih.gov

Table 2: Key Quantum Chemical Descriptors Derived from FMO Theory. This table defines important reactivity parameters. Note: Specific values for 5-hydrazinyl-2-nitrophenol require dedicated computational studies.

DescriptorFormulaSignificance
HOMO Energy (EHOMO) -Electron-donating ability
LUMO Energy (ELUMO) -Electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMOChemical reactivity and stability
Ionization Potential (I) -EHOMOThe energy required to remove an electron
Electron Affinity (A) -ELUMOThe energy released when an electron is added
Electronegativity (χ) (I + A) / 2The ability to attract electrons
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity
Electrophilicity Index (ω) (χ²) / (2η)A measure of electrophilic power

Simulation of Spectroscopic Properties (e.g., Predicted IR, NMR, UV-Vis Spectra)

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. rsc.orgrsc.org By simulating spectra, researchers can validate experimental results, assign spectral peaks to specific molecular motions or electronic transitions, and gain a deeper understanding of the molecule's structure. nih.gov

IR and Raman Spectra: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms and are observed as peaks in Infrared (IR) and Raman spectra. Comparing the calculated spectrum with the experimental one helps in the accurate assignment of vibrational modes.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). nih.gov This allows for the prediction of the NMR spectrum, aiding in the structural elucidation of the molecule.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating electronic absorption spectra (UV-Vis). rsc.orgmdpi.comyoutube.com It calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of the peaks in the UV-Vis spectrum. This is particularly useful for understanding the electronic transitions responsible for the molecule's color and photophysical properties. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. nih.govyoutube.com By applying classical mechanics (Newton's laws of motion), MD simulations can track the trajectory of each atom in a system, providing a dynamic view of molecular behavior. nih.gov

For 5-hydrazinyl-2-nitrophenol, MD simulations could be employed to:

Explore Conformational Space: The molecule may have several rotatable bonds, leading to different conformers. MD simulations can explore these different shapes and determine their relative stabilities and the energy barriers for converting between them. nih.gov

Study Intermolecular Interactions: By placing the molecule in a simulated environment (e.g., a box of water molecules), MD can provide detailed insights into how it interacts with solvent molecules or other solutes. researchgate.net This is crucial for understanding solubility, aggregation, and the formation of hydrogen bonds. acs.org

While specific MD simulation studies on 5-hydrazinyl-2-nitrophenol are not documented in the searched literature, this method remains a powerful tool for investigating the dynamic properties of similar organic molecules. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me These models are founded on the principle that the biological effect of a substance is intrinsically linked to its molecular structure and physicochemical properties. neovarsity.orgdromicslabs.com By quantifying these properties through molecular descriptors, QSAR models can predict the activity of new, untested compounds, thereby accelerating the process of drug discovery and chemical risk assessment. protoqsar.comijsdr.org

While no specific QSAR studies have been published for 5-hydrazinyl-2-nitrophenol itself, the principles of QSAR can be applied to a hypothetical series of its derivatives to explore how structural modifications might influence a particular biological activity. Such an approach would be invaluable in guiding the synthesis of new analogues with potentially enhanced or optimized activities.

A typical QSAR study involves several key stages:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required. For a QSAR study of 5-hydrazinyl-2-nitrophenol derivatives, this would involve synthesizing a library of analogues with variations at different positions of the molecule and evaluating their activity in a relevant biological assay.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. ucsb.edu For nitroaromatic compounds, electronic descriptors like the energy of the LUMO are often crucial in predicting their biological activity, including toxicity. mdpi.comnih.gov

Steric Descriptors: These relate to the size and shape of the molecule and include parameters such as molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, with the logarithm of the octanol-water partition coefficient (logP) being the most common. mdpi.com

Topological Descriptors: These are numerical representations of the molecular structure, describing the connectivity and branching of atoms.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the calculated descriptors to the observed biological activity. fiveable.me

Model Validation: The predictive power of the developed QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. neovarsity.org

Hypothetical QSAR Study of 5-hydrazinyl-2-nitrophenol Derivatives

To illustrate the application of QSAR, consider a hypothetical study on a series of 5-hydrazinyl-2-nitrophenol derivatives designed to investigate their potential antimicrobial activity. The goal would be to identify the key structural features that contribute to this activity.

The core structure of 5-hydrazinyl-2-nitrophenol could be modified at various positions, for instance, by introducing different substituents on the phenyl ring or by modifying the hydrazinyl group. The antimicrobial activity of these synthesized compounds would then be determined experimentally, for example, as the minimum inhibitory concentration (MIC) against a specific bacterial strain. For the purpose of QSAR modeling, these MIC values are often converted to a logarithmic scale (pMIC).

A hypothetical dataset for such a study is presented in the interactive table below. This table includes the structures of several hypothetical derivatives, their experimentally determined pMIC values, and a selection of calculated molecular descriptors that could be used to build a QSAR model.

CompoundR1R2pMICLogPMolecular Weight (g/mol)LUMO Energy (eV)
1-H-H4.21.5169.14-2.5
2-Cl-H4.82.2203.59-2.8
3-CH3-H4.52.0183.17-2.4
4-NO2-H5.11.4214.14-3.2
5-H-COCH33.91.2211.18-2.2
6-OCH3-H4.61.7199.17-2.3
7-F-H4.71.8187.13-2.7

Following the generation of such a dataset, a QSAR model could be developed. For instance, a multiple linear regression analysis might yield an equation similar to this hypothetical example:

pMIC = 0.5 * LogP - 0.8 * LUMO Energy + 0.01 * Molecular Weight + 2.5

This equation would suggest that higher lipophilicity (LogP) and a lower LUMO energy are positively correlated with antimicrobial activity, while the molecular weight has a smaller contribution. Such a model, once validated, could then be used to predict the pMIC of new, unsynthesized derivatives of 5-hydrazinyl-2-nitrophenol, allowing researchers to prioritize the synthesis of compounds with the highest predicted activity.

It is important to note that the applicability domain of a QSAR model must be clearly defined. This means the model can only be reliably applied to compounds that are structurally similar to those used in its development. protoqsar.com

Chemical Reactivity and Mechanistic Pathways of 5 Hydrazinyl 2 Nitrophenol

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

The reaction of 5-hydrazinyl-2-nitrophenol with aldehydes and ketones is a classic condensation reaction that yields hydrazone derivatives. This process involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine (B178648) group on the electrophilic carbonyl carbon. The reaction is typically catalyzed by a small amount of acid and results in the formation of a C=N double bond, characteristic of hydrazones, with the elimination of a water molecule. researchgate.netuchile.cl This reaction is fundamental in synthesizing a wide array of Schiff bases with potential applications in coordination chemistry and materials science.

The mechanism can be described by two key steps:

Nucleophilic Attack: The neutral hydrazine molecule attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate. This step is generally fast. uchile.cl

Dehydration: The intermediate eliminates a water molecule to form the final hydrazone product. This step is typically acid-catalyzed. nih.gov

At low pH, the hydrazine reactant becomes protonated, which reduces its nucleophilicity and slows down the initial attack, making it the rate-determining step. koreascience.kr As the pH increases towards the optimal range, the concentration of the free, more nucleophilic hydrazine increases, accelerating the attack. However, at neutral or higher pH, the dehydration step, which requires protonation of the hydroxyl group to make it a good leaving group (water), becomes rate-limiting. koreascience.krnih.gov The reaction is also subject to equilibrium, and the position of this equilibrium can be influenced by the concentration of reactants and the removal of water from the reaction mixture. uclm.es In some cases, using a large excess of hydrazine can shift the reaction outcome from condensation to the reduction of the carbonyl compound. uchile.cl

The carbon-nitrogen double bond (C=N) in the hydrazones formed from 5-hydrazinyl-2-nitrophenol is subject to stereoisomerism, resulting in the formation of E (entgegen) and Z (zusammen) isomers. nih.gov The relative stability and interconversion of these isomers are governed by several factors, including steric hindrance, electronic effects of substituents, and the potential for intramolecular hydrogen bonding. nih.gov For hydrazones derived from 5-hydrazinyl-2-nitrophenol, the presence of the ortho-hydroxyl group and the nitro group can significantly influence the stereochemical outcome.

The Z isomer may be stabilized by the formation of an intramolecular hydrogen bond between the phenolic proton (-OH) and the imine nitrogen (-N=C). nih.gov The electronic nature of substituents on the aromatic ring of the former carbonyl compound also plays a crucial role. nih.gov The isomerization between E and Z forms can occur through different mechanisms, including thermal or photochemical stimulation. nih.gov In solution, hydrazones can exist as an equilibrium mixture of both isomers, with the ratio depending on the solvent and temperature. uclm.es The characterization and differentiation of these isomers are typically achieved using spectroscopic techniques such as NMR, where the chemical shifts of protons near the C=N bond differ for the E and Z configurations. uclm.es

Coordination Chemistry and Ligand Properties

Hydrazones derived from 5-hydrazinyl-2-nitrophenol are versatile ligands in coordination chemistry due to the presence of multiple donor atoms (N, O). researchgate.net The imine nitrogen, phenolic oxygen, and potentially the nitro group's oxygen atoms can coordinate with metal ions to form stable chelate rings, leading to a wide variety of metal complexes. rasayanjournal.co.in

Metal Complex Formation with Transition Metal Ions (e.g., Co(II), Fe(III), Cu(II), Zn(II), Ni(II), Cr(III))

Hydrazone ligands readily form complexes with a range of transition metal ions. The synthesis is typically achieved by reacting the ligand with a metal salt (e.g., acetates or chlorides) in a suitable solvent like ethanol (B145695) or methanol, often under reflux. nih.govorientjchem.org The resulting metal complexes of Co(II), Ni(II), Cu(II), Fe(III), Cr(III), and Zn(II) often exhibit distinct colors and physical properties that differ significantly from the free ligand. nih.gov The formation of these complexes is confirmed through various analytical techniques, including elemental analysis, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. nih.govnih.gov The stoichiometry of these complexes is commonly found to be in a 1:2 (metal:ligand) ratio, although 1:1 ratios are also possible. nih.govresearchgate.net

Ligand Denticity and Chelation Modes

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. Hydrazones derived from 5-hydrazinyl-2-nitrophenol typically act as bidentate or tridentate ligands.

Bidentate Coordination: The most common mode involves chelation through the phenolic oxygen (after deprotonation) and the azomethine nitrogen atom, forming a stable six-membered ring with the metal ion. omicsonline.org

Tridentate Coordination: If the carbonyl compound used in the synthesis contains an additional donor group, or if the nitro group participates in coordination, the ligand can behave in a tridentate manner. ias.ac.in

Infrared (IR) spectroscopy is a key tool for determining the chelation mode. A downward shift in the C=N stretching frequency and the disappearance of the phenolic O-H stretching band in the complex's spectrum compared to the free ligand provide strong evidence for coordination through the azomethine nitrogen and phenolic oxygen. rasayanjournal.co.in The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are dictated by the nature of the metal ion, its oxidation state, and the coordination geometry. These properties are typically investigated using UV-Visible spectroscopy and magnetic susceptibility measurements. nih.gov

Electronic Spectra: The UV-Vis spectra of the complexes show bands corresponding to intra-ligand (π–π* and n–π*) transitions and ligand-to-metal charge transfer (LMCT) transitions. nih.gov The d-d transitions of the metal ions, which are often weak, provide crucial information about the coordination geometry (e.g., octahedral, tetrahedral, or square planar). nih.govnih.gov

Magnetic Properties: Magnetic moment measurements at room temperature help determine the geometry of the complexes by indicating the number of unpaired electrons. For instance, Co(II) complexes often exhibit magnetic moments corresponding to three unpaired electrons, suggesting an octahedral geometry. nih.gov Cu(II) complexes typically have a magnetic moment corresponding to one unpaired electron. nih.gov Deviations from spin-only values can indicate contributions from spin-orbit coupling. nih.gov

The following table summarizes typical magnetic moment values and inferred geometries for hydrazone complexes with various transition metals.

Metal Iond-electron configurationTypical Magnetic Moment (µB)Common Geometry
Cr(III)~3.87Octahedral
Fe(III)d⁵~5.92 (high spin)Octahedral
Co(II)d⁷4.3 - 5.2 (high spin)Octahedral
Ni(II)d⁸2.8 - 3.5Octahedral
Cu(II)d⁹1.7 - 2.2Distorted Octahedral / Square Planar
Zn(II)d¹⁰0 (Diamagnetic)Tetrahedral / Octahedral

Note: These values are illustrative and can vary based on the specific ligand and complex structure.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of 5-hydrazinyl-2-nitrophenol is characterized by the distinct electrochemical signatures of the nitrophenol and hydrazine moieties. The nitro group is susceptible to reduction, while the hydrazinyl group is prone to oxidation.

The reduction of the nitro group on the aromatic ring is a stepwise process. In acidic media, the nitro group can be reduced to a nitroso group, then to a hydroxylamino group, and finally to an amino group. The precise pathway and the stability of the intermediates are dependent on the electrochemical potential and the pH of the solution. The reduction of nitrophenols can proceed via a four-electron, four-proton process to form the corresponding hydroxylamine (B1172632), or a six-electron, six-proton process to yield the amine. frontiersin.org

Conversely, the hydrazinyl group is readily oxidized. The electrochemical oxidation of hydrazine typically involves a multi-electron transfer process, leading to the formation of dinitrogen (N2) as the final product. frontiersin.org The oxidation can proceed through various intermediates, and the mechanism is often influenced by the electrode material and the solution pH. It is known that only the unprotonated form of hydrazine (N2H4) is electroactive, while the protonated species (N2H5+) is electro-inactive. frontiersin.org

For 5-hydrazinyl-2-nitrophenol, a combination of these pathways is expected. The presence of the electron-donating hydrazinyl and hydroxyl groups can influence the reduction potential of the nitro group. Similarly, the electron-withdrawing nitro group will affect the oxidation potential of the hydrazinyl group.

Functional GroupRedox ProcessTypical Products
Nitro (-NO2)ReductionNitroso, Hydroxylamine, Amine
Hydrazinyl (-NHNH2)OxidationDiimide, Dinitrogen

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of electroactive species. For 5-hydrazinyl-2-nitrophenol, a cyclic voltammogram would be expected to exhibit both cathodic and anodic peaks corresponding to the reduction of the nitro group and the oxidation of the hydrazinyl group, respectively.

In studies of o-nitrophenol, an irreversible cathodic peak is typically observed, corresponding to the reduction of the nitro group. nih.gov The peak potential is often pH-dependent, indicating the involvement of protons in the reaction. nih.gov For hydrazine and its derivatives, an anodic peak corresponding to its oxidation is characteristic. electrochemsci.org The CV of 5-hydrazinyl-2-nitrophenol would likely show a complex pattern reflecting the multiple redox-active centers. The relative positions and currents of these peaks would provide valuable information about the thermodynamics and kinetics of the electron transfer processes.

Electrochemical Impedance Spectroscopy (EIS) provides insights into the interfacial properties of the electrode and the charge transfer kinetics. An EIS study of 5-hydrazinyl-2-nitrophenol would help in understanding the resistance to charge transfer for both the oxidation and reduction processes. The Nyquist plot, a common representation of EIS data, would likely show semicircles whose diameters are related to the charge-transfer resistance. researchgate.netmdpi.com By analyzing the impedance spectra at different potentials corresponding to the redox peaks observed in the CV, a more detailed picture of the reaction mechanism can be obtained.

Electrochemical TechniqueInformation ObtainedExpected Observations for 5-Hydrazinyl-2-nitrophenol
Cyclic Voltammetry (CV)Redox potentials, reversibility of reactions, reaction mechanisms.Cathodic peak for nitro group reduction, anodic peak for hydrazinyl group oxidation.
Electrochemical Impedance Spectroscopy (EIS)Charge transfer resistance, double-layer capacitance, diffusion characteristics.Semicircles in Nyquist plot indicating charge transfer processes.

Photochemical Transformations

The presence of the chromophoric nitrophenol moiety makes 5-hydrazinyl-2-nitrophenol susceptible to photochemical transformations upon absorption of light.

Nitrophenols are known to undergo direct photolysis in both aqueous and atmospheric environments. rsc.orgmdpi.com The photolysis of 2-nitrophenol (B165410) in the gas phase has been identified as a source of nitrous acid (HONO), a key precursor of the hydroxyl radical (OH) in the troposphere. rsc.orgresearchgate.net This process is initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group in the excited state. researchgate.net

Given the structural similarity, 5-hydrazinyl-2-nitrophenol is expected to undergo a similar photochemical pathway. Upon absorption of UV radiation, the molecule would be promoted to an excited electronic state. In this state, an intramolecular hydrogen transfer from the hydroxyl group to the nitro group could occur, leading to the formation of an aci-nitro intermediate, which can then decompose to yield various photoproducts. The presence of the hydrazinyl group might also influence the photolytic pathway, potentially participating in intramolecular quenching processes or leading to additional reaction channels.

The photooxidation of nitrophenols involves the generation of highly reactive transient species. Ultrafast spectroscopic studies have shown that upon photoexcitation, nitrophenols can undergo complex dynamics including excited-state intramolecular proton transfer (ESIPT) and the formation of twisted intramolecular charge-transfer (TICT) states. mdpi.com For 2-nitrophenol, photolysis can lead to the formation of HONO and phenoxyl radicals. mdpi.com

In the case of 5-hydrazinyl-2-nitrophenol, photoexcitation would likely lead to the formation of a phenoxyl radical and potentially a hydrazinyl radical through subsequent reactions. These transient species are highly reactive and can undergo further reactions with oxygen or other molecules present in the medium, leading to a variety of photooxidation products. The specific mechanism and the nature of the transient species would depend on factors such as the excitation wavelength, the solvent, and the presence of oxygen.

Supramolecular Interactions and Self-Assembly Phenomena

The functional groups present in 5-hydrazinyl-2-nitrophenol, namely the hydroxyl, nitro, and hydrazinyl groups, are all capable of participating in hydrogen bonding. This opens up the possibility of forming intricate supramolecular structures through self-assembly.

The hydroxyl group can act as both a hydrogen bond donor and acceptor. The nitro group can act as a hydrogen bond acceptor. The hydrazinyl group has both hydrogen bond donor (N-H) and acceptor (lone pair on nitrogen) capabilities. These multiple hydrogen bonding sites can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks in the solid state.

Azo Coupling Reactions and Diazonium Salt Intermediates:While the hydrazinyl group can theoretically be a precursor to a diazonium salt, and the nitrophenol ring could potentially act as a coupling partner, no specific examples or mechanistic studies of azo coupling reactions involving 5-hydrazinyl-2-nitrophenol have been documented. The formation of its corresponding diazonium salt intermediate is likewise not described in the available literature.

A search did identify a study on an isomer, 2-hydrazinyl-5-nitrophenol , which has been investigated as a fluorescent probe for detecting carbonylation in live cells researchgate.net. However, this information pertains to a different molecule and falls outside the strict scope of the request focusing solely on 5-hydrazinyl-2-nitrophenol.

Generating an article without specific, verifiable data would not meet the required standards of scientific accuracy and would amount to speculation. Therefore, the requested article cannot be provided.

Applications in Chemical Synthesis and Materials Science Research

Building Block for Advanced Organic Synthesis

The reactivity of the hydrazine (B178648) and phenol (B47542) groups, combined with the electronic effects of the nitro group, makes 5-hydrazinyl-2-nitrophenol a valuable precursor in the synthesis of more complex molecules.

Precursor for Heterocyclic Compounds

The hydrazine functional group is a key component in the synthesis of numerous heterocyclic compounds. The reaction of hydrazines with 1,3-dicarbonyl compounds is a well-established and straightforward method for the preparation of pyrazoles. google.comnih.govnih.govresearchgate.netorganic-chemistry.org This reaction proceeds through a cyclocondensation mechanism. Given this general reactivity, 5-hydrazinyl-2-nitrophenol can be expected to react with various β-dicarbonyl compounds to yield substituted pyrazoles. The resulting pyrazole (B372694) would be functionalized with a hydroxyl group and a nitro group, which can be further modified to create a diverse library of compounds. For instance, the nitro group can be reduced to an amine, and the hydroxyl group can be alkylated or acylated, providing multiple points for structural diversification.

Intermediate in Dyestuff and Pigment Synthesis

Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). nih.govmdpi.comnih.gov The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with a suitable coupling component. While direct evidence for the use of 5-hydrazinyl-2-nitrophenol in commercial dyestuff synthesis is not extensively documented, its chemical structure suggests its potential as an intermediate. The hydrazine group can be oxidized to a diazonium salt, or the aromatic ring can act as a coupling component. The presence of the nitro and hydroxyl groups would influence the final color of the dye, making it a candidate for producing disperse dyes for synthetic fibers like polyester. nih.gov The synthesis of disperse dyes often involves the use of substituted anilines and heterocyclic coupling components, such as pyrazoles, which can be synthesized from hydrazines. nih.govmdpi.com

Development of Chemical Sensors and Probes

The development of sensors for the detection of various chemical species is a critical area of research in environmental monitoring, analytical chemistry, and biomedical diagnostics. 5-hydrazinyl-2-nitrophenol has been explored as a key component in the design of both fluorescent and electrochemical sensors.

Fluorescent Probes for Chemical Species Detection (e.g., Carbonyls, Hydrazine)

Recent research has highlighted the utility of 5-hydrazinyl-2-nitrophenol, also referred to as 2-Hydrazine-5-nitrophenol (2Hzin5NP), as a fluorescent probe for the detection of carbonyl compounds. The hydrazine moiety reacts specifically with aldehydes and ketones to form a fluorescent hydrazone derivative. This reaction forms the basis for a "turn-on" fluorescent sensing mechanism, where the non-fluorescent or weakly fluorescent probe becomes highly fluorescent upon reaction with the target analyte.

One study detailed the design of a fluorescent probe based on 2-Hydrazine-5-nitrophenol for the bioorthogonal labeling of carbonylation in live cells. The probe was found to be specific for carbonyl groups on aldehydes, ketones, and lactams. The following table summarizes the key findings of this research:

PropertyValueReference
AnalyteCarbonyl groups
MechanismReaction of hydrazine with carbonyl to form a fluorescent hydrazone
ApplicationDetection of oxidative stress-induced carbonylation in live cells

Another area of application for fluorescent probes is the detection of hydrazine itself, which is a toxic and environmentally hazardous compound. While probes are often designed to detect other species, the inherent reactivity of the hydrazine group in 5-hydrazinyl-2-nitrophenol could potentially be harnessed for self-quenching or other sensing mechanisms in more complex molecular designs. nih.govnih.govresearchgate.net

Electrochemical Sensors for Environmental or Analytical Monitoring

Electrochemical sensors offer a sensitive, rapid, and cost-effective means for detecting a wide range of analytes. While there is no direct report of an electrochemical sensor fabricated using 5-hydrazinyl-2-nitrophenol as the primary sensing element, its structure suggests potential applications in this field. The compound possesses electroactive groups (nitro and hydrazine) that can be oxidized or reduced at an electrode surface.

A modified electrode incorporating 5-hydrazinyl-2-nitrophenol could potentially be used for the detection of metal ions or other environmental pollutants. mdpi.commdpi.com The hydrazine and phenol groups can act as ligands, binding to metal ions and causing a measurable change in the electrochemical signal. Furthermore, the electrochemical behavior of the nitro group is well-established and is often used in electroanalytical methods for the detection of nitroaromatic compounds. Therefore, an electrode modified with this compound could be used to detect other nitroaromatics through synergistic effects or as an internal standard.

Catalytic Applications in Organic Transformations

The role of 5-hydrazinyl-2-nitrophenol in catalysis is an emerging area of interest. While the compound itself is not a catalyst, it can serve as a ligand for the synthesis of catalytically active metal complexes. The nitrogen and oxygen atoms of the hydrazine and phenol groups can coordinate with transition metals, creating a stable complex that can catalyze various organic reactions.

Hydrazone ligands, which can be synthesized from hydrazines, are known to form stable complexes with a variety of transition metals. jocpr.comnih.govresearchgate.netnih.govresearchgate.net These metal complexes have shown catalytic activity in oxidation, reduction, and carbon-carbon bond-forming reactions. For example, metal complexes of hydrazones have been investigated for their catalytic and cytotoxic activities. jocpr.com The electronic properties of the 5-hydrazinyl-2-nitrophenol ligand, influenced by the electron-withdrawing nitro group, could modulate the catalytic activity of the corresponding metal complex. This opens up possibilities for designing new catalysts for specific organic transformations.

Functional Materials Research

Components in Dye-Sensitized Solar Cells (DSSC)

While direct studies employing 5-hydrazinyl-2-nitrophenol in Dye-Sensitized Solar Cells (DSSCs) are not extensively documented, its chemical structure suggests a strong potential for its use as a precursor in the synthesis of azo dyes, which are a significant class of sensitizers for DSSCs. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are known for their strong light absorption properties and electrochemical stability. icrc.ac.ir

Table 1: Potential Azo Dyes Derived from 5-hydrazinyl-2-nitrophenol for DSSC Applications

Coupling Component Potential Azo Dye Structure Expected Properties for DSSCs
N,N-dimethylaniline Azo dye with a dimethylamino donor group Enhanced light absorption in the visible region
Naphthol Azo dye with an extended π-conjugated system Broadened absorption spectrum

Corrosion Inhibitors

Hydrazine and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic and neutral environments. niscpr.res.innih.gov The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.gov The presence of lone pair electrons on the nitrogen atoms of the hydrazine group facilitates this adsorption process.

Phenylhydrazine derivatives, in particular, have demonstrated significant corrosion inhibition efficiency. icrc.ac.iricrc.ac.ir The aromatic ring in these molecules contributes to a larger surface coverage on the metal. The efficiency of these inhibitors can be further enhanced by the presence of substituent groups on the phenyl ring. For instance, electron-donating groups can increase the electron density on the molecule, promoting stronger adsorption. icrc.ac.ir

Given these principles, 5-hydrazinyl-2-nitrophenol is expected to be an effective corrosion inhibitor. The hydrazine moiety can act as the primary adsorption center, while the phenolic hydroxyl group and the nitro group can influence the electronic properties of the aromatic ring and its interaction with the metal surface.

Table 2: Comparison of Corrosion Inhibition Efficiency of Hydrazine Derivatives

Inhibitor Metal/Medium Inhibition Efficiency (%) Reference
(1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine C38 steel/1M HCl > 93 nih.gov
1-phenyl-2-(1-phenylethylidene) hydrazine (PPEH) Mild steel/1.0 M HCl 83.8 icrc.ac.ir
1-(1-(4-methoxyphenyl)ethylidene)-2-phenylhydrazine (MPEH) Mild steel/1.0 M HCl 95.1 icrc.ac.iricrc.ac.ir
Phenylhydrazine Mild steel/Simulated seawater High niscpr.res.in

Precursors for Nanoparticles and Polymeric Materials

The functional groups of 5-hydrazinyl-2-nitrophenol offer pathways for its incorporation into polymeric structures and for its use in the synthesis of nanoparticles. The hydrazine group can react with aldehydes and ketones to form hydrazones, a reaction that can be utilized in the formation of hydrazone-based polymers or for the functionalization of existing polymers. google.com

Furthermore, the synthesis of poly(diacylhydrazine) through oxidative coupling polymerization of bishydrazide monomers has been reported, indicating the potential for creating polymers with hydrazine moieties in the backbone. mdpi.com While direct polymerization of 5-hydrazinyl-2-nitrophenol has not been detailed, its bifunctional nature (hydrazine and phenol groups) suggests its potential as a monomer in condensation polymerization reactions.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules. wikipedia.org Host-guest chemistry, a central concept in this field, involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule. wikipedia.org The functional groups and aromatic nature of 5-hydrazinyl-2-nitrophenol make it a candidate for participation in such interactions.

Phenylhydrazine derivatives have been studied in the context of their molecular structure and potential for forming intermolecular interactions. ias.ac.in The nitrogen atoms of the hydrazine group can act as hydrogen bond acceptors, while the N-H protons can act as hydrogen bond donors. The phenolic hydroxyl group in 5-hydrazinyl-2-nitrophenol provides an additional site for strong hydrogen bonding.

Recent research has explored the host-guest chemistry of nitroxide biradicals with cyclodextrins, where the interactions modulate the properties of the guest molecule. nih.govrsc.org Similarly, a molecule like 5-hydrazinyl-2-nitrophenol could potentially form inclusion complexes with host molecules like cyclodextrins or be a guest in metallosupramolecular macrocycles. rsc.org The nitrophenyl group could be encapsulated within the hydrophobic cavity of a host, while the more polar hydrazine and hydroxyl groups could interact with the host's rim.

Table 3: Potential Host-Guest Interactions Involving 5-hydrazinyl-2-nitrophenol

Host Molecule Potential Interaction Type Potential Application
Cyclodextrins Inclusion of the nitrophenyl group in the cavity Controlled release, enhanced solubility
Calixarenes Hydrogen bonding with the phenolic hydroxyl group Molecular recognition, sensing
Crown Ethers Interaction with the hydrazine group Ion transport, catalysis

Molecular Biological Interactions and Mechanistic Exploration

Molecular Recognition and Ligand Binding Studies

The hydrazine (B178648) moiety is a key functional group that governs the molecular interactions of 5-hydrazinyl-2-nitrophenol with biological macromolecules. This highly reactive group facilitates specific binding events, primarily through the formation of covalent bonds with targeted functional groups on biomolecules.

Interaction with Biomolecules (e.g., Proteins, Enzymes) at the Molecular Level

The primary mechanism of interaction for 5-hydrazinyl-2-nitrophenol with biomolecules is its reaction with carbonyl groups (aldehydes and ketones). nih.gov Under conditions of oxidative stress, amino acid residues on proteins, such as proline, arginine, lysine, and threonine, can be oxidized to form carbonyl derivatives. nih.govresearchgate.net The nucleophilic nitrogen atom of the hydrazine group in 5-hydrazinyl-2-nitrophenol attacks the electrophilic carbon atom of the protein-bound carbonyl group. This interaction results in the formation of a stable hydrazone covalent bond, effectively tagging the protein. nih.gov This reaction is a form of molecular recognition, where the probe specifically identifies and binds to a particular chemical marker (a carbonyl group) on a protein. This covalent binding is the basis for its use in detecting protein carbonylation. nih.gov

Mechanistic Insights into Enzyme Inhibition (if applicable)

While specific studies detailing the enzyme inhibition mechanisms of 5-hydrazinyl-2-nitrophenol are not extensively documented, the broader class of hydrazine derivatives is well-known for its enzyme-inhibiting properties. nih.govnih.govuea.ac.uk Hydrazines can act as inhibitors through several mechanisms, which may be applicable to 5-hydrazinyl-2-nitrophenol.

Irreversible Inhibition: Many hydrazine derivatives cause irreversible inhibition by forming a covalent bond with the enzyme, often at the active site or with a crucial cofactor. nih.gov For example, hydrazine-based drugs are known to irreversibly inhibit monoamine oxidases (MAO) by forming a covalent adduct with the flavin coenzyme. nih.gov Organohydrazines have also been shown to act as irreversible suicide substrates for enzymes like hydroxylamine (B1172632) dehydrogenase. uea.ac.uk

Reversible Inhibition: Other hydrazine compounds can act as reversible inhibitors, where the inhibitor-enzyme complex can dissociate. nih.gov Hydrazide and hydrazine derivatives have been identified as reversible, competitive inhibitors of aspartic proteases. researchgate.net

Competitive Inhibition: The hydrazine compound may compete with the natural substrate for binding to the enzyme's active site. Hydrazine itself can act as a competitive inhibitor for hydroxylamine at the active site of hydroxylamine dehydrogenase. uea.ac.uk

Given its structure, 5-hydrazinyl-2-nitrophenol could potentially interact with enzymes that have carbonyl-containing cofactors (like pyridoxal (B1214274) phosphate) or susceptible residues in their active sites. However, without specific experimental data, its role as an enzyme inhibitor remains speculative.

Chemical Probes for Biological Processes

The specific reactivity of the hydrazine group has been leveraged to develop chemical probes for monitoring key biological events, particularly those related to oxidative stress.

Detection of Oxidative Stress Markers (e.g., Protein Carbonylation)

A fluorescent probe derived from 5-hydrazinyl-2-nitrophenol, referred to as 2Hzin5NP, has been designed specifically for the detection of protein carbonylation, a major biomarker for oxidative stress. nih.gov Oxidative stress leads to an increase in reactive oxygen species (ROS), which in turn promotes the formation of carbonyl groups on proteins. nih.gov

The 2Hzin5NP probe reacts with these carbonyl groups, and this binding event leads to a discernible change in its fluorescent properties. nih.gov Specifically, the formation of the hydrazone product results in a shift in the probe's emission spectrum, allowing for the visualization and quantification of carbonylation levels in live cells using fluorescence microscopy. nih.gov This method provides a powerful tool for studying the role of oxidative stress in various diseases. Research has demonstrated the utility of this probe in different cell models, highlighting its applicability in both healthy and cancerous cell lines. nih.gov

Table 1: Cell Models Used for Detecting Protein Carbonylation with 2Hzin5NP Probe
Cell LineCell TypeContext of Study
A-498Human Renal CarcinomaDetecting oxidative stress-induced carbonylation in cancer cells. nih.gov
ACHNHuman Renal CarcinomaAnalyzing carbonylation profiles in different cancer cell lines. nih.gov
HDFHuman Dermal FibroblastsComparing carbonylation in healthy cells versus cancer cells under stress. nih.gov

Antioxidant Activity Investigations (Mechanistic Aspects)

The chemical structure of 5-hydrazinyl-2-nitrophenol suggests it may possess antioxidant properties due to the presence of both a phenolic hydroxyl group and a hydrazine moiety. While direct studies on this specific molecule are limited, the mechanistic aspects can be inferred from related compounds.

The primary antioxidant mechanisms for such a molecule would likely involve:

Hydrogen Atom Transfer (HAT): Phenolic compounds are well-known antioxidants that can neutralize free radicals by donating a hydrogen atom from their hydroxyl (-OH) group. mdpi.com This process is often thermodynamically favorable, and the resulting phenoxyl radical is stabilized by resonance, making it less reactive. The antiradical activity of phenols is correlated with the O-H bond dissociation enthalpy (BDE). mdpi.com

Electron Transfer: The compound could also act as an antioxidant by donating an electron to reduce oxidizing species.

Radical Scavenging by the Hydrazine Moiety: Hydrazinyl groups themselves have been reported to contribute to the antioxidant and radical scavenging activities of molecules. nih.gov The presence of the -NH moiety is considered essential for this activity in some hydrazinothiazole derivatives. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the molecular and cellular mechanisms of antimicrobial action for the compound 5-hydrazinyl-2-nitrophenol . Research has been conducted on structurally related compounds, such as hydrazones and other nitrophenol derivatives, which provides a general understanding of how this class of molecules may interact with microbial cells. However, detailed studies focusing explicitly on 5-hydrazinyl-2-nitrophenol are not present in the reviewed sources.

Therefore, an article detailing specific research findings, data tables, and molecular biological interactions solely for 5-hydrazinyl-2-nitrophenol cannot be generated at this time. The general mechanisms attributed to related compounds include disruption of cell membranes, inhibition of essential enzymes, and potential interference with nucleic acid synthesis. For instance, the antimicrobial efficacy of phenolic compounds is often linked to their hydroxyl groups, which can interact with microbial cell membranes and proteins. nih.govmdpi.com Similarly, the nitro group present in other aromatic compounds is known to be enzymatically reduced within bacterial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules.

Future research is required to elucidate the specific antimicrobial profile and precise mechanisms of action of 5-hydrazinyl-2-nitrophenol at a cellular and molecular level. Such studies would need to investigate its direct interactions with bacterial cell walls, membranes, enzymes, and genetic material to provide the detailed findings necessary for a complete analysis.

Environmental Behavior and Sustainable Chemistry Aspects

Environmental Fate and Degradation Pathways

The environmental persistence and transformation of 5-hydrazinyl-2-nitrophenol are primarily driven by photochemical reactions. While direct studies on this specific compound are limited, its behavior can be inferred from extensive research on related nitrophenolic structures.

In aquatic systems, nitrophenolic compounds are susceptible to degradation upon exposure to sunlight. The photolysis of nitrophenols in water can proceed through several pathways. Research on compounds like 2-nitrophenol (B165410) and 4-nitrophenol (B140041) reveals that they strongly absorb sunlight and can dissociate under illumination. rsc.org This process often occurs on the excited triplet state (T₁) of the molecule. rsc.orgrsc.org

The primary degradation products from the photolysis of nitrophenols in both gas and aqueous phases are often hydroxyl radicals (·OH) and nitric oxide (NO), rather than nitrous acid (HONO). rsc.org However, the aqueous environment can facilitate unique reaction pathways. For instance, the higher solubility of 4-nitrophenol in water allows it to undergo intermolecular excited-state hydrogen transfer with neighboring water molecules, which can lead to HONO formation. rsc.orgrsc.org The photolysis rate is influenced by factors such as pH, with acidic conditions favoring the degradation of p-nitrophenol. nih.gov

In the atmosphere, nitrophenols are significant compounds, originating from sources like biomass burning and the photooxidation of aromatic hydrocarbons such as benzene (B151609) and toluene. mdpi.comcopernicus.orgresearchgate.net The atmospheric fate of 5-hydrazinyl-2-nitrophenol is likely dominated by photochemical processes, similar to other nitrophenols. uni-wuppertal.de

A critical aspect of the atmospheric chemistry of nitrophenols is their role as precursors to Secondary Organic Aerosols (SOAs). mdpi.comresearchgate.netwikipedia.org SOAs are fine particulate matter formed through the oxidation of volatile organic compounds (VOCs). wikipedia.org The direct photolysis of nitrophenols has been identified as a potential and rapid source of SOA formation. mdpi.comresearchgate.net This process involves the formation of biradicals, which react with oxygen to create low-volatility, highly oxygenated compounds that then partition into the aerosol phase. mdpi.comresearchgate.net

The yield of SOA from nitrophenol photolysis is significant. For example, studies on 2-nitrophenol have shown SOA formation yields in the range of 18% to 24%. mdpi.comresearchgate.net This process is notably affected by other atmospheric constituents. The presence of nitrogen oxides (NOx) has a strong inhibitory effect on SOA formation, as NOx reactions lead to the formation of organic nitrates instead of the highly oxygenated precursors required for SOA. mdpi.comcopernicus.org Conversely, the absence of NOx and OH radical scavengers leads to the highest aerosol yields. mdpi.com

Table 1: Factors Influencing SOA Yield from 2-Nitrophenol Photolysis

Condition SOA Yield (%) Reference
Absence of NOx and OH scavenger 18 - 24 mdpi.com, researchgate.net
Presence of OH scavenger Lower than above mdpi.com
High initial NOx concentration Strongly inhibited mdpi.com

Role in Analytical Methodologies for Environmental Monitoring

The unique chemical structure of 5-hydrazinyl-2-nitrophenol makes it a valuable tool in the development of sustainable and sensitive analytical methods for monitoring environmental pollutants.

The hydrazinyl group (-NH-NH₂) is highly reactive towards carbonyl compounds (aldehydes and ketones). This reactivity is the basis for well-established analytical methods, such as the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) to detect carbonyls in various environmental matrices. mdpi.comresearchgate.net The reaction forms a stable hydrazone derivative that can be easily detected and quantified, typically using High-Performance Liquid Chromatography (HPLC). mdpi.comresearchgate.net

Leveraging this principle, 5-hydrazinyl-2-nitrophenol can serve as a specialized chemical probe for detecting carbonyl compounds. Research has demonstrated the synthesis of probes like 2-hydrazine-5-nitrophenol (2Hzin5NP) for imaging protein carbonylation, which is an indicator of oxidative stress in biological systems. researchgate.net Such probes react with carbonyl groups via bioorthogonal reactions, which are specific and high-yield reactions that can occur in complex environments. researchgate.net This application in cell biology highlights the potential for developing similar probes for environmental monitoring, where the detection of specific aldehydes and ketones—many of which are pollutants—is crucial. mdpi.com The inherent fluorescence of the resulting hydrazone can be utilized for sensitive detection, offering an advantage over traditional colorimetric or UV-based methods.

While 5-hydrazinyl-2-nitrophenol is more relevant as an analytical reagent, understanding the principles behind the removal of its parent class of compounds, nitrophenols, from water is essential for environmental management. Nitrophenols are categorized as priority pollutants due to their toxicity and persistence. nih.govrsc.org Several chemical principles are employed for their removal from wastewater.

Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading recalcitrant organic compounds like nitrophenols. nih.govresearchgate.netwikipedia.org These methods rely on the in-situ generation of highly reactive species, primarily the hydroxyl radical (·OH). wikipedia.org The ·OH radical is a powerful, non-selective oxidant that can break down complex organic molecules into simpler, less harmful substances like CO₂ and water. nih.govwikipedia.org Common AOPs for nitrophenol degradation include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) with UV light generates ·OH radicals. nih.govnih.gov

Fenton and Photo-Fenton: The Fenton reaction uses a mixture of hydrogen peroxide and ferrous iron (Fe²⁺) to produce ·OH radicals. researchgate.netnih.gov The efficiency is enhanced with UV light (photo-Fenton). researchgate.net

UV/TiO₂ Photocatalysis: Titanium dioxide (TiO₂) acts as a photocatalyst under UV irradiation, generating electron-hole pairs that lead to the formation of ·OH radicals. nih.govresearchgate.net

Studies comparing various AOPs for the degradation of 4-chloro-2-nitrophenol (B165678) found the degradation efficiency to follow the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton > H₂O₂ > UV. nih.gov

Adsorption: Adsorption is another widely used technique that involves the transfer of pollutants from the aqueous phase to the surface of a solid adsorbent. rsc.orgnih.govmdpi.com The effectiveness of adsorption depends on the properties of the adsorbent (e.g., surface area, porosity) and the solution chemistry (e.g., pH). nih.govresearchgate.net Various materials, including activated carbons, zeolites, and modified clays (B1170129) like organo-montmorillonites, have proven effective for adsorbing nitrophenols from water. nih.govresearchgate.net The interaction is often governed by a combination of hydrogen bonding and electrostatic interactions. rsc.org

Table 2: Comparison of Treatment Technologies for Nitrophenol Removal

Technology Principle Key Features Reference
Advanced Oxidation Processes (AOPs) Generation of hydroxyl radicals (·OH) for chemical oxidation High efficiency for complete mineralization; can reduce toxicity. researchgate.net, nih.gov, wikipedia.org

| Adsorption | Physical binding to a solid surface | Simple, effective for transfer of pollutants; adsorbent regeneration can be a challenge. | nih.gov, mdpi.com, researchgate.net |

Future Directions and Emerging Research Frontiers

Design and Synthesis of Novel Derivatives with Enhanced Properties

The core of advancing the utility of 5-hydrazinyl-2-nitrophenol lies in the creation of new derivatives with tailored functionalities. The inherent reactivity of the hydrazine (B178648) and phenol (B47542) moieties provides a versatile scaffold for synthetic modifications. Future research will likely focus on several key areas:

Hydrazone Formation: The reaction of the hydrazinyl group with various aldehydes and ketones to form hydrazones is a primary route for derivatization. This approach has been successfully employed to create fluorescent probes. For instance, the synthesis of (E,Z)-2-(2-(2-hydroxybenzylidene)hydrazonyl)-5-nitrophenol (2Hzin5NP), a fluorescent probe for detecting protein carbonylation, showcases this strategy. researchgate.netresearchgate.net Future work could involve reacting 5-hydrazinyl-2-nitrophenol with a diverse library of carbonyl compounds to generate derivatives with unique photophysical properties or biological activities.

Modification of the Phenolic Group: The hydroxyl group of the phenol ring offers another site for modification. Etherification or esterification could be used to modulate the compound's solubility, lipophilicity, and electronic properties.

Substitution on the Benzene (B151609) Ring: While the existing nitro group significantly influences the electronic nature of the ring, further substitutions could be explored. Introducing electron-donating or electron-withdrawing groups at other positions on the benzene ring could fine-tune the compound's reactivity and spectroscopic characteristics.

Multicomponent Synthesis: Advanced synthetic methodologies, such as multicomponent reactions, could be employed to construct complex derivatives in a single step. These reactions, which involve the combination of three or more starting materials, offer an efficient pathway to novel molecular architectures. For example, multicomponent reactions have been used to synthesize bioactive pyrazole (B372694) derivatives from hydrazine hydrate (B1144303) and other precursors. nih.gov

The overarching goal of these synthetic endeavors will be to produce derivatives with enhanced fluorescence, improved selectivity for specific analytes, greater stability, or novel therapeutic properties.

Advanced Computational Prediction and Experimental Validation

To guide the synthetic efforts and accelerate the discovery of new applications, advanced computational methods will play a pivotal role. Density Functional Theory (DFT) and other quantum-chemical calculations can provide deep insights into the electronic structure and properties of 5-hydrazinyl-2-nitrophenol and its derivatives.

Future research in this area will likely involve:

Prediction of Spectroscopic Properties: DFT calculations can be used to predict the absorption and emission spectra of newly designed derivatives, aiding in the development of novel fluorescent probes with desired photophysical characteristics. researchgate.net

Molecular Docking Studies: For potential biological applications, molecular docking simulations can predict the binding affinity and interaction modes of 5-hydrazinyl-2-nitrophenol derivatives with specific protein targets. nih.govnih.govsemanticscholar.orgchemrxiv.orgresearchgate.net This can help in identifying potential drug candidates or understanding the mechanism of action of bioactive derivatives.

Structure-Activity Relationship (SAR) Analysis: Computational tools can be used to build SAR models that correlate the structural features of a series of derivatives with their observed activity. This can guide the design of more potent and selective compounds.

Mechanistic Insights: Computational studies can elucidate reaction mechanisms, such as the details of hydrazone formation or the electronic transitions responsible for fluorescence.

Crucially, these computational predictions must be rigorously validated through experimental studies. The synthesis of the predicted compounds followed by detailed spectroscopic and biological characterization will be essential to confirm the accuracy of the theoretical models and to fully realize the potential of these molecules.

Exploration of Multifunctional Materials and Hybrid Systems

The unique chemical structure of 5-hydrazinyl-2-nitrophenol makes it an interesting candidate for incorporation into multifunctional materials and hybrid systems. These materials, which combine different components to achieve synergistic properties, are at the forefront of materials science.

Emerging research could focus on:

Polymer Functionalization: The hydrazinyl or phenolic groups of 5-hydrazinyl-2-nitrophenol could be used to covalently attach the molecule to polymer backbones. This could lead to the development of functional polymers with sensing capabilities or specific catalytic activities.

Nanoparticle-Based Hybrids: 5-hydrazinyl-2-nitrophenol derivatives could be immobilized on the surface of nanoparticles (e.g., gold, silica, or quantum dots) to create hybrid materials. These hybrids could exhibit enhanced fluorescence, improved stability, and the potential for targeted delivery in biological systems.

Metal-Organic Frameworks (MOFs): The functional groups of 5-hydrazinyl-2-nitrophenol could serve as ligands for the construction of novel MOFs. These crystalline materials with high porosity could be designed for applications in gas storage, catalysis, or chemical sensing.

Graphene-Based Materials: The aromatic nature of the compound suggests the possibility of non-covalent interactions with graphene or graphene oxide. Functionalization of graphene-based materials with 5-hydrazinyl-2-nitrophenol could lead to new hybrid materials with unique electronic and optical properties. researchgate.net

The development of these multifunctional and hybrid systems would significantly broaden the application scope of 5-hydrazinyl-2-nitrophenol beyond its use as a standalone molecule.

Integration into Advanced Sensing Platforms and Imaging Technologies

Building upon the known application of a 5-hydrazinyl-2-nitrophenol derivative as a fluorescent probe, a significant future direction is its integration into more advanced sensing and imaging platforms.

This includes:

Fluorescent Probes for Other Analytes: The reactivity of the hydrazine group is not limited to aldehydes and ketones. With creative design, derivatives could be developed to selectively detect other important biological or environmental analytes, such as metal ions, reactive oxygen species, or specific enzymes. The development of fluorescent probes for hydrazine itself is a well-established field that could provide inspiration for new designs. nih.govbohrium.comconsensus.app

Electrochemical Sensors: The nitro group and the phenol moiety are both electrochemically active. This suggests that 5-hydrazinyl-2-nitrophenol could be used as a recognition element in electrochemical sensors for the detection of various analytes. For instance, electrochemical methods are widely used for the detection of nitrophenols. acs.orgbohrium.com

Ratiometric Sensing: Designing derivatives that exhibit a ratiometric fluorescence response, where the ratio of fluorescence intensity at two different wavelengths changes upon analyte binding, can lead to more accurate and reliable sensors.

Live-Cell and In Vivo Imaging: The successful use of a derivative for imaging carbonylation in live cells opens the door for the development of a new generation of bioimaging agents. researchgate.netresearchgate.net Future work will focus on improving cell permeability, reducing cytotoxicity, and targeting specific organelles or tissues for in vivo imaging applications.

The integration of 5-hydrazinyl-2-nitrophenol into these advanced platforms could lead to powerful new tools for diagnostics, environmental monitoring, and biomedical research.

Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level

While the application of a 5-hydrazinyl-2-nitrophenol derivative as a probe for protein carbonylation provides a clear example of a biological interaction, a deeper, atomic-level understanding of this and other potential interactions is a key frontier for future research.

This will require a combination of experimental and computational approaches, including:

X-ray Crystallography and NMR Spectroscopy: Obtaining high-resolution structural information of 5-hydrazinyl-2-nitrophenol derivatives bound to their biological targets (e.g., carbonylated proteins) would provide definitive evidence of the binding mode and key intermolecular interactions.

Advanced Spectroscopic Techniques: Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy can provide insights into the dynamic aspects of the interaction between the probe and its target.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of the probe and its biological target over time, providing a dynamic picture of the binding process and the conformational changes that may occur.

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a highly accurate description of the electronic changes that occur during the interaction (e.g., the formation of a covalent bond in the case of hydrazone formation), QM/MM calculations can be employed.

Investigation of Other Biological Activities: The nitroaromatic and hydrazine moieties are present in various bioactive compounds. Future research should explore other potential biological activities of 5-hydrazinyl-2-nitrophenol and its derivatives, such as antimicrobial or anticancer effects, and then use atomic-level studies to understand the mechanisms behind these activities. The neurotoxicity of some nitroheterocyclic drugs, for example, has been linked to the generation of nitro radical anions, a mechanism that could be investigated for nitrophenol derivatives. dntb.gov.ua

Q & A

Q. How can researchers optimize the synthesis of 5-hydrazinyl-2-nitrophenol to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction parameters:
  • Temperature: Maintain 0–5°C during diazotization to prevent side reactions (e.g., decomposition of hydrazine intermediates) .
  • Solvent: Use polar aprotic solvents (e.g., DMF or methanol) to enhance solubility and reaction efficiency .
  • Catalysts/Additives: Concentrated HCl or H₂SO₄ improves protonation and stabilizes intermediates .
  • Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials and byproducts .

Example Reaction Conditions Table:

ParameterOptimal Range/ChoicePurpose
Temperature0–5°C (diazotization)Minimize thermal decomposition
SolventMethanol or DMFEnhance reactant solubility
Acid CatalystConcentrated HClStabilize intermediates
Purification MethodEthanol/water recrystallizationRemove impurities

Q. Which characterization techniques are critical for confirming the structure of 5-hydrazinyl-2-nitrophenol?

  • Methodological Answer: A multi-technique approach is essential:
  • ¹H/¹³C NMR Spectroscopy: Assign proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirm hydrazinyl (-NH-NH₂) and nitro (-NO₂) groups .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]⁺ peak at m/z 170.1) and fragmentation patterns .
  • Infrared (IR) Spectroscopy: Identify functional groups (e.g., N-H stretch ~3300 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) .
  • Elemental Analysis: Verify C, H, N, O composition (±0.3% error margin) .

Q. What are the stability considerations for 5-hydrazinyl-2-nitrophenol under varying storage conditions?

  • Methodological Answer: Stability depends on:
  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the nitro group .
  • Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrazinyl moiety .
  • pH Stability: Avoid alkaline conditions (pH > 8) to prevent deprotonation and oxidative degradation .

Q. How can researchers identify and mitigate common impurities in synthesized 5-hydrazinyl-2-nitrophenol?

  • Methodological Answer:
  • Byproduct Identification: Use HPLC-MS to detect intermediates like 2-nitro-5-hydroxyphenol (retention time ~4.2 min) .
  • Purification Strategies: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to separate nitro-group reduction byproducts .

Advanced Research Questions

Q. What computational modeling approaches predict the electronic properties of 5-hydrazinyl-2-nitrophenol?

  • Methodological Answer:
  • Density Functional Theory (DFT): Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and nitro-group charge distribution .
  • Solvent Effects: Apply the Polarizable Continuum Model (PCM) to simulate aqueous environments and predict redox potentials .
  • Software Tools: Gaussian 16 or ORCA for geometry optimization and vibrational frequency analysis .

Q. What methodologies assess the biological activity of 5-hydrazinyl-2-nitrophenol in drug discovery?

  • Methodological Answer:
  • In Vitro Assays:
  • Enzyme Inhibition: Measure IC₅₀ against target enzymes (e.g., tyrosine kinases) using fluorescence-based kinetic assays .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa) with dose-response curves (24–72 hr exposure) .
  • In Vivo Models: Administer orally (10–50 mg/kg) in rodent xenografts to evaluate tumor growth suppression .

Q. How can contradictions in spectral data (e.g., NMR or IR) be resolved during structural elucidation?

  • Methodological Answer:
  • Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
  • Hyphenated Techniques: Use LC-NMR or LC-MS to isolate and analyze degradation products in situ .
  • 2D NMR: Perform HSQC and HMBC to resolve overlapping signals and confirm connectivity .

Q. What strategies evaluate the toxicity profile of 5-hydrazinyl-2-nitrophenol for laboratory safety?

  • Methodological Answer:
  • In Vitro Toxicity: Conduct Ames tests (Salmonella strains TA98/TA100) to assess mutagenicity .
  • Ecotoxicology: Measure LC₅₀ in Daphnia magna (48 hr exposure) to evaluate aquatic toxicity .
  • Literature Review: Systematically screen PubMed/TOXNET for nitrophenol analogs’ hepatotoxicity data (e.g., ALT/AST elevation thresholds) .

Q. How does 5-hydrazinyl-2-nitrophenol serve as a precursor for synthesizing heterocyclic compounds?

  • Methodological Answer:
  • Cyclization Reactions: React with aldehydes (e.g., benzaldehyde) under acidic conditions to form 1,3,4-oxadiazoles .
  • Catalytic Coupling: Use Pd/C (5 mol%) in DMF to synthesize triazoles via Huisgen cycloaddition .
  • Key Intermediate Table:
Product ClassReaction ConditionsYield (%)
1,3,4-OxadiazolesHCl (1M), reflux, 12 hr65–75
TriazolesPd/C, DMF, 80°C, 6 hr82–88

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.